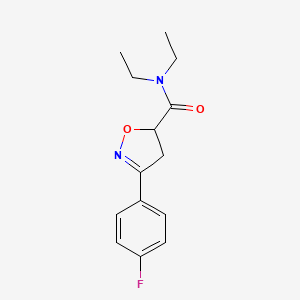![molecular formula C18H21NO2 B4581930 N-[1-(4-ethylphenyl)ethyl]-3-methoxybenzamide](/img/structure/B4581930.png)
N-[1-(4-ethylphenyl)ethyl]-3-methoxybenzamide
Overview
Description
The study and characterization of benzamide derivatives, including compounds similar to "N-[1-(4-ethylphenyl)ethyl]-3-methoxybenzamide," are significant due to their diverse pharmacological activities and potential applications in medicinal chemistry. These compounds often exhibit interesting chemical and physical properties due to their unique molecular structures.
Synthesis Analysis
Compounds similar to "N-[1-(4-ethylphenyl)ethyl]-3-methoxybenzamide" are typically synthesized through acylation reactions involving aromatic amines and acid chlorides or anhydrides in suitable solvents, such as tetrahydrofuran (THF). The synthesis process is usually characterized by NMR, IR spectroscopy, and elemental analysis to confirm the structure of the synthesized compound (Karabulut et al., 2014).
Molecular Structure Analysis
The molecular structure of benzamide derivatives is often determined using single-crystal X-ray diffraction and supported by density functional theory (DFT) calculations. These analyses reveal the bond lengths, bond angles, and dihedral angles, highlighting the influence of intermolecular interactions on molecular geometry (Karabulut et al., 2014).
Scientific Research Applications
Antibacterial Properties and Pharmaceutical Improvement
N-[1-(4-ethylphenyl)ethyl]-3-methoxybenzamide derivatives have been explored for their antibacterial properties, particularly against staphylococcal infections. Research has identified potent antistaphylococcal compounds with improved pharmaceutical properties through the modification of the N-[1-(4-ethylphenyl)ethyl]-3-methoxybenzamide structure. These compounds exhibit significant activity by inhibiting the essential bacterial cell division protein FtsZ, highlighting their potential in creating effective antibacterial agents with favorable drug-like characteristics (Haydon et al., 2010).
Chromatographic Analysis and Molecular Interactions
The chromatographic behavior and molecular interactions of N-[1-(4-ethylphenyl)ethyl]-3-methoxybenzamide and its derivatives have been studied to understand their physicochemical properties. Investigations into the reversed-phase liquid chromatographic retention of substituted N-ethylbenzamides provide insights into structure-retention relationships, crucial for the development of analytical methods and the optimization of pharmaceutical properties (Lehtonen, 1983).
Neurological and Psychotropic Investigations
Research involving N-[1-(4-ethylphenyl)ethyl]-3-methoxybenzamide derivatives has also extended into the neurological and psychotropic domains. Compounds structurally related to N-[1-(4-ethylphenyl)ethyl]-3-methoxybenzamide have been evaluated for their potential in addressing neurological conditions, demonstrating specific sedative effects and anti-amnesic activity in vivo. These findings suggest the utility of these compounds in developing new treatments for neurological disorders (Podolsky, Shtrygol’, & Zubkov, 2017).
Sigma Receptor Imaging in Cancer Diagnosis
In the field of diagnostic imaging, particularly for breast cancer, N-[1-(4-ethylphenyl)ethyl]-3-methoxybenzamide derivatives have been explored as potential imaging agents. These compounds show preferential binding to sigma receptors, which are overexpressed in breast cancer cells, indicating their potential use in non-invasive imaging techniques to identify and assess primary breast tumors (Caveliers et al., 2002).
properties
IUPAC Name |
N-[1-(4-ethylphenyl)ethyl]-3-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2/c1-4-14-8-10-15(11-9-14)13(2)19-18(20)16-6-5-7-17(12-16)21-3/h5-13H,4H2,1-3H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNKWMGFZIVEAJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(C)NC(=O)C2=CC(=CC=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(4-ethylphenyl)ethyl]-3-methoxybenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3,6-diamino-N-1,3-benzothiazol-2-yl-5-cyanothieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4581868.png)
![N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-5-{[5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]methyl}-1,3,4-thiadiazol-2-amine](/img/structure/B4581871.png)
![3-(4-cyano-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazol-2-yl)-N-(2-furylmethyl)propanamide](/img/structure/B4581883.png)


![{2-bromo-4-[2-(4-chlorophenyl)-2-cyanovinyl]phenoxy}acetic acid](/img/structure/B4581914.png)
![ethyl 3-methyl-4-[(methylsulfonyl)amino]benzoate](/img/structure/B4581921.png)
![methyl 2-methyl-3-{[2-(3-methylphenoxy)propanoyl]amino}benzoate](/img/structure/B4581925.png)

![7-methyl-5-(5-methyl-2-furyl)-N-(2-methylphenyl)-3-oxo-2-[(5-{[3-(trifluoromethyl)phenoxy]methyl}-2-furyl)methylene]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4581942.png)
![N-(2,4-dichlorophenyl)-2-{[5-(5-ethyl-3-thienyl)-4-(tetrahydro-2-furanylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4581945.png)
![N-cyclopentyl-2-{5-[(2-isopropyl-5-methylphenoxy)methyl]-2-furoyl}hydrazinecarbothioamide](/img/structure/B4581971.png)
![2-[(3,5-dimethylbenzoyl)amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B4581977.png)